molecular formula C21H24FN5O2 B5537241 N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide

N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide

カタログ番号 B5537241
分子量: 397.4 g/mol
InChIキー: KASJSDXYFNCFPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule belongs to a class of compounds that exhibit significant biochemical activity, making them of interest for the study of receptor interactions and potential therapeutic applications. Compounds like this often feature in research focused on understanding the interactions at the molecular level within biological systems, particularly in the context of targeting specific receptors.

Synthesis Analysis

The synthesis of compounds with similar structures typically involves nucleophilic substitution reactions where a leaving group is replaced by a nucleophile, such as fluoride in a fluorophenyl moiety. For instance, the synthesis of related compounds has demonstrated the feasibility of nucleophilic displacement with [18F]fluoride to produce radiolabeled compounds for positron emission tomography (PET) imaging, highlighting the methodology's relevance for creating diagnostic and therapeutic agents (Katoch-Rouse & Horti, 2003).

科学的研究の応用

Cannabinoid Receptor Antagonists

This compound is structurally related to a series of pyrazole derivatives that have been explored for their antagonist properties towards cannabinoid receptors, particularly the CB1 receptor. These compounds are designed to aid in the characterization of cannabinoid receptor binding sites and serve as pharmacological probes. They hold therapeutic potential to antagonize the adverse effects associated with cannabinoids and cannabimimetic agents. For instance, "Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists" detail the structural requirements for potent and selective CB1 receptor antagonistic activity, which includes a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring (Lan et al., 1999).

Aurora Kinase Inhibitor for Cancer Treatment

The compound shares structural similarities with derivatives explored for their inhibitory effects on Aurora kinases, which are critical regulators of mitosis and potential targets for cancer therapy. "Aurora kinase inhibitor" research suggests that structurally similar compounds may be useful in treating cancers by inhibiting Aurora A kinase activity (ロバート ヘンリー,ジェームズ, 2006).

Radiotracer Development for Imaging

Compounds with this core structure have been investigated for their potential as radiotracers in imaging studies, particularly for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) or single photon emission computed tomography (SPECT). For example, "Synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide by nucleophilic [18F] fluorination" highlights the feasibility of using such derivatives for imaging CB1 receptors, which could aid in understanding diseases where the endocannabinoid system is implicated (Katoch-Rouse & Horti, 2003).

Antituberculosis Activity

The chemical structure also finds relevance in the design of compounds for antimicrobial activity. Research on analogs targeting Mycobacterium tuberculosis GyrB ATPase suggests potential applications in developing new antituberculosis agents. "Thiazole-aminopiperidine hybrid analogues: design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors" provides insights into the design and synthesis of related compounds that show activity against tuberculosis (Jeankumar et al., 2013).

特性

IUPAC Name

N-[[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-14-9-19(26-29-14)21(28)23-10-15-3-2-8-27(12-15)13-17-11-24-25-20(17)16-4-6-18(22)7-5-16/h4-7,9,11,15H,2-3,8,10,12-13H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASJSDXYFNCFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCCN(C2)CC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。